molecular formula C9H10O B1677668 Propiophenone CAS No. 93-55-0

Propiophenone

Cat. No. B1677668
CAS RN: 93-55-0
M. Wt: 134.17 g/mol
InChI Key: KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Description

Propiophenone, also known as Ethyl phenyl ketone or 1-Phenyl-1-propanone, is an aryl ketone . It is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents . It is used in the preparation of other compounds and is present in some cheese, coffee, coffee products, tea, and roasted nuts . It is also used in perfumes and in the synthesis of pharmaceuticals (as ephedrine) and organic compounds .


Synthesis Analysis

Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C . An alternative synthesis of propiophenone utilizes a vapor-phase cross-decarboxylation process, where benzoic acid is reacted with propionic acid at high temperatures over a catalyst .


Molecular Structure Analysis

The molecular formula of Propiophenone is C9H10O . It has an average mass of 134.175 Da and a Monoisotopic mass of 134.073166 Da .


Chemical Reactions Analysis

Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C . The position and number of methyl groups will affect the efficacy of the derivative .

Scientific Research Applications

Anti-Cancer and Anti-Angiogenic Properties

Propiophenone derivatives exhibit significant anti-angiogenic and anti-tumor activities, mediated through the inhibition of receptor tyrosine kinases (RTKs) including the vascular endothelial growth factor (VEGF) receptor. These findings suggest propiophenone-based compounds, such as chalcones, could serve as valuable anti-cancer agents by targeting multiple RTKs and inhibiting tumor growth and angiogenesis (Lee et al., 2012).

Materials Science and Organic Electronics

Propiophenone-based structures have been explored for their potential in organic electronics. For instance, linear fused dithieno[2,3-b:3'2'-d]thiophene diimides, which are propiophenone analogs, show promise as n-channel organic semiconductors. Their physicochemical properties indicate potential applications in electronic devices, hinting at the versatility of propiophenone derivatives in materials science (Hong et al., 2011).

Chemical Synthesis and Catalysis

The ability of propiophenone to participate in nickel-catalyzed reactions demonstrates its utility in synthetic chemistry. For example, the formation of carbon-nitrogen bonds at the beta position of saturated ketones, facilitated by propiophenone under specific catalytic conditions, highlights its role in the development of novel synthetic methodologies (Ueno et al., 2009).

Safety And Hazards

Propiophenone is mildly toxic by ingestion and skin contact . It is a skin and eye irritant . It is a flammable liquid when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The global Propiophenone market is expected to grow in the future . It is used as an intermediate in the preparation of other organic compounds, such as synthetic aryl alkenes, like cinnamic acids . It is also being evaluated for its phytotoxic activity .

properties

IUPAC Name

1-phenylpropan-1-one
Source PubChem
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InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID2044470
Record name 1-Phenylpropan-1-one
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Molecular Weight

134.17 g/mol
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Physical Description

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour
Record name Propiophenone
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Boiling Point

218.0 °C @ 760 MM HG
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Solubility

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014
Record name PHENYL ETHYL KETONE
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Vapor Density

4.63 (AIR= 1)
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Vapor Pressure

0.17 [mmHg], 1.5 mm Hg at 20 °C
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Product Name

Propiophenone

Color/Form

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS

CAS RN

93-55-0
Record name Propiophenone
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Record name PROPIOPHENONE
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Melting Point

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C
Record name PHENYL ETHYL KETONE
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Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is diethyl ketone and the carboxylic acid is benzoic acid to yield propiophenone.
[Compound]
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Synthesis routes and methods II

Procedure details

Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
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Synthesis routes and methods III

Procedure details

In Example 1, using the reactor described above, together with ancillary equipment, a mixture containing 2 moles of propionic acid per mole of benzoic acid was fed to the reactor together with 4 moles of water per mole of benzoic acid at a rate of 249 ml/hr. for 4.5 hours. The reaction temperature was maintained between 445° C. and 450° C. Analysis of the condensed organic layer by gas chromatography indicated that 4.68 pounds of isobutyrophenone were produced per 100 pounds of propiophenone. These data are delineated in Table I. The instrument used was a Bendix Model 2300 dual column programmed temperature gas chromatograph having a thermal conductivity detector. The bridge current was 200 ma. with a 0-1 mv. recorder. The column consisted of two, 10 feet by 1/8 inch stainless steel tubing packed with silicone on an inert support. The column temperature was 190° C. The carrier gas was helium at 30 cc/minute.
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Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that no water was present in the feed mixture fed to the reactor; the feed rate was 279 ml/hr, the reaction time was 5.5 hours. Analysis of the condensed organic layer by gas chromatography indicated that 5.04 pounds of isobutyrophenone were produced per 100 pounds of propiophenone.
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Synthesis routes and methods V

Procedure details

As can be seen from Table 3, the electronic properties of the substituents on the phenyl ring of the ketone changed the reduction rate but had less effect on the enantioselectivity (18-33%). An acetophenone substituted in the para position by an electron releasing group, such as 4′-methyl and 4′-methoxy, is reduced more slowly than acetophenone (entries 3, 8 and 9). The chloro substituted acetophenones are all reduced faster, especially for the ortho position (entries 3-7). This trend is opposite to the generally observed trend for Noyori's transfer hydrogenation catalysts in which an ortho-Cl substitution decreases the rate of the reduction (S. Hashiguchi, A. Fujii, J. Takehara, T. Ikariya, R. Noyori, J. Am. Chem. Soc. 1995, 117, 7562). The catalyst (iii) with KOtBu is also efficient for the transfer hydrogenation of propiophenone, 2-acetonaphthone, benzophenone, benzylacetone, benzaldehyde and N-benzylideneaniline (entries 11-15). The hydrogenation of propiophenone gave 1-phenylpropanol in 61% e.e (S) (entry 10). The more difficult ketimine N-phenyl-(1-phenylethylidene)amine (Ph-CMe=N-Ph) was only partially reduced (<5%) after 18 h under the same conditions (entry 16), while cyclohexanone was not hydrogenated (entry 17). Transfer hydrogenation of unsaturated ketones was complicated by some reduction of the C═C double bond (Scheme 2).
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[Compound]
Name
chloro substituted acetophenones
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ortho-Cl
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propiophenone
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Propiophenone
Reactant of Route 3
Propiophenone
Reactant of Route 4
Reactant of Route 4
Propiophenone
Reactant of Route 5
Propiophenone
Reactant of Route 6
Propiophenone

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